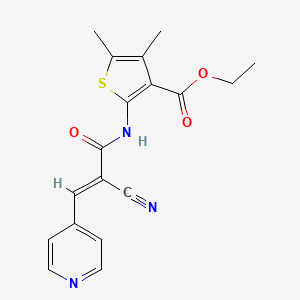![molecular formula C9H9ClF5N B2656776 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2260933-21-7](/img/structure/B2656776.png)
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride” is a chemical compound with the molecular formula C9H9ClF5N .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are related studies on the synthesis of similar compounds. For instance, a study discusses the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via a multi-component reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring attached to an ethanamine group with two fluorine atoms and a trifluoromethyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 261.620 Da . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Antifungal Applications
A study by Eto et al. (2000) demonstrated the antifungal capabilities of new 1,2,4-triazoles containing a difluoro(heteroaryl)methyl moiety, designed and synthesized from reactions involving ethyl 2,2-difluoro(heteroaryl)acetate and phenyllithiums. These compounds exhibited significant antifungal activities against yeasts and filamentous fungi, comparable or superior to itraconazole (Eto, Kaneko, & Sakamoto, 2000).
Material Science and Polymer Research
In the realm of materials science, Tao et al. (2014) synthesized novel aromatic tetraamines containing multiple trifluoromethyl groups. These compounds were used to produce fluorinated aromatic polybenzimidazopyrrolones (FPPys) with excellent thermal stability and outstanding alkaline-hydrolysis resistance, suggesting potential applications in high-performance materials (Tao, Yang, Liu, Fan, & Yang, 2014).
Yin et al. (2005) focused on the synthesis of new fluorine-containing polyimides, demonstrating their solubility in polar organic solvents and their outstanding mechanical properties. The incorporation of the trifluoromethyl group significantly influenced the thermal and mechanical characteristics of these polymers, indicating their usefulness in various applications requiring materials with high performance and stability (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
Organic Synthesis and Chemical Transformations
Korotaev et al. (2017) described the highly diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes, involving reactions with 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes. This work showcases the potential of utilizing difluorinated compounds in the synthesis of complex organic molecules with specific stereochemical configurations (Korotaev, Kutyashev, Barkov, & Sosnovskikh, 2017).
Propiedades
IUPAC Name |
2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14;/h1-4,7-8H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNDCOYQZVAXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2656693.png)

![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2656695.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2656697.png)





![3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2656710.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656712.png)


